![molecular formula C12H18BNO3 B597213 (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methanol CAS No. 1264162-23-3](/img/structure/B597213.png)
(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methanol
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Description
“(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methanol” is a chemical compound that is likely to be a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . The 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative and is commonly used in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of such compounds typically involves borylation, hydroboration, and coupling reactions . For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Coupling with aryl iodides in the presence of a copper catalyst can form aryl boronates .Molecular Structure Analysis
The molecular structure of “(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methanol” can be analyzed using various methods such as X-ray diffraction (XRD) and density functional theory (DFT) calculations . These methods can provide detailed information about the molecular geometry and conformation of the compound.Chemical Reactions Analysis
The chemical reactions involving “(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methanol” can be complex and varied. As mentioned earlier, it can undergo borylation, hydroboration, and coupling reactions . The specific reactions would depend on the reaction conditions and the presence of other reactants.Future Directions
The future directions for the research and application of “(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methanol” could involve its use in the synthesis of more complex organic compounds. For instance, it could be used as an intermediate in the synthesis of indazole derivatives, which have various biological activities and applications in medicine, pesticides, functional materials, and chemical engineering .
properties
IUPAC Name |
[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-7-9(8-15)5-6-14-10/h5-7,15H,8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNACWCXHJXFOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671328 |
Source
|
Record name | [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methanol | |
CAS RN |
1264162-23-3 |
Source
|
Record name | [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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